Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-
Overview
Description
Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound that features a benzamide core substituted with a bromo group, an ethoxy group, and a trifluoromethyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromo group to the benzamide core.
Ethoxylation: Addition of the ethoxy group under controlled conditions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Pyridinylation: Coupling of the pyridinyl moiety to the benzamide core, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s biological activity by influencing its lipophilicity and metabolic stability . The compound may bind to enzymes or receptors, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-bromo-N-ethyl-3-methoxy-N-methyl-: Similar structure but with different substituents.
Benzamide, 4-bromo-3-methoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of the bromo, ethoxy, and trifluoromethyl-pyridinyl groups in Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2/c1-2-23-12-7-9(3-4-11(12)16)14(22)21-13-8-10(5-6-20-13)15(17,18)19/h3-8H,2H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPQYVEPAVPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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